4-Methyl-5-nitrocatechol 4-Methyl-5-nitrocatechol 4-methyl-5-nitrocatechol is a nitrotoluene that is 2-nitrotoluene carrying two hydroxy substituents at positions 4 and 5. It has a role as a bacterial xenobiotic metabolite. It is a member of catechols and a nitrotoluene.
Brand Name: Vulcanchem
CAS No.: 68906-21-8
VCID: VC20751390
InChI: InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3
SMILES: CC1=CC(=C(C=C1[N+](=O)[O-])O)O
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol

4-Methyl-5-nitrocatechol

CAS No.: 68906-21-8

Cat. No.: VC20751390

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-nitrocatechol - 68906-21-8

CAS No. 68906-21-8
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name 4-methyl-5-nitrobenzene-1,2-diol
Standard InChI InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3
Standard InChI Key WLLRAKCRHPMKNA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1[N+](=O)[O-])O)O
Canonical SMILES CC1=CC(=C(C=C1[N+](=O)[O-])O)O

4-Methyl-5-nitrocatechol (CAS 68906-21-8) is a nitrated aromatic compound with significant environmental and biochemical relevance. This ortho-substituted catechol derivative features a methyl group at position 4 and a nitro group at position 5 on the benzene ring, giving it distinct chemical and physical properties that influence its behavior in atmospheric and biological systems. Below is a detailed analysis of its characteristics, environmental impact, and research applications.

Environmental Occurrence and Sources

4-Methyl-5-nitrocatechol is primarily associated with biomass burning emissions, where it forms as a secondary organic aerosol (SOA) through oxidation of volatile organic compounds (VOCs) like m-cresol . Key findings include:

  • Atmospheric concentrations: Up to 29 ng/m³ in wintertime PM₁₀ samples from rural Germany .

  • Tracer utility: Strong correlation with levoglucosan (R² > 0.8), confirming its biomass burning origin .

  • Seasonal trends: Higher concentrations in winter due to increased residential wood combustion .

Degradation Pathways

Atmospheric Degradation

  • Photolysis: Dominant degradation route under sunlight:

    • Photolysis rate at 254 nm: J=3.2±0.3×105s1J = 3.2 \pm 0.3 \times 10^{-5} \, \text{s}^{-1} .

    • Lifetime: ≤2 hours under midday summer sunlight .

  • OH radical reaction: Secondary pathway with rate coefficient k=1.3×1011cm3/molecule/sk = 1.3 \times 10^{-11} \, \text{cm}^3/\text{molecule/s} .

Research Applications

Environmental Chemistry

  • Biomass burning tracer: Used to quantify SOA contributions from wood combustion .

  • Pollutant degradation studies: Models nitroaromatic compound behavior in soil and water systems .

Biochemical Studies

  • Enzyme characterization: 4M5NC monooxygenase is studied for its substrate specificity and potential bioremediation applications .

  • Analytical standards: Commercial availability (e.g., 1 g = $352 ) facilitates chromatographic quantification in environmental samples .

Environmental and Health Implications

  • Aerosol toxicity: Contributes to oxidative stress in lung cells due to reactive oxygen species (ROS) generation .

  • Ecological persistence: Moderate logP value suggests potential bioaccumulation in aquatic organisms .

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